molecular formula C10H16N2O2S B11879133 3-(Dimethylamino)-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one CAS No. 88051-81-4

3-(Dimethylamino)-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one

Cat. No.: B11879133
CAS No.: 88051-81-4
M. Wt: 228.31 g/mol
InChI Key: KNHSMVCIKGKYSE-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-2-thioxo-1-oxa-3-azaspiro[4.5]decan-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a spirocyclic framework, which includes a dimethylamino group, a thioxo group, and an oxa-azaspiro moiety. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2-thioxo-1-oxa-3-azaspiro[4.5]decan-4-one typically involves a multi-step process. One common method includes the one-pot three-component condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux conditions using a Dean–Stark trap to remove water . This method ensures the formation of the spirocyclic structure with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-2-thioxo-1-oxa-3-azaspiro[4.5]decan-4-one undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, secondary amines, and substituted spirocyclic compounds

Scientific Research Applications

3-(Dimethylamino)-2-thioxo-1-oxa-3-azaspiro[4

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2-thioxo-1-oxa-3-azaspiro[4.5]decan-4-one involves its interaction with specific molecular targets and pathways. The compound’s thioxo group can interact with biological macromolecules, leading to the modulation of enzymatic activity and cellular processes. Additionally, the dimethylamino group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Dimethylamino)-2-thioxo-1-oxa-3-azaspiro[45]decan-4-one stands out due to its unique combination of functional groups and spirocyclic structure

Properties

CAS No.

88051-81-4

Molecular Formula

C10H16N2O2S

Molecular Weight

228.31 g/mol

IUPAC Name

3-(dimethylamino)-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one

InChI

InChI=1S/C10H16N2O2S/c1-11(2)12-8(13)10(14-9(12)15)6-4-3-5-7-10/h3-7H2,1-2H3

InChI Key

KNHSMVCIKGKYSE-UHFFFAOYSA-N

Canonical SMILES

CN(C)N1C(=O)C2(CCCCC2)OC1=S

Origin of Product

United States

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